2-{5-[(4-Chloro-2-methylphenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-{5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound, which includes a triazoloquinazoline core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloro-2-methylphenoxyacetic acid with appropriate reagents to form the intermediate compounds, which are then further reacted to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while substitution reactions may result in the formation of various substituted quinazolines .
Scientific Research Applications
2-{5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 2- (4-chloro-3-methylphenoxy)-N’-{[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}acetohydrazide
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Uniqueness
The uniqueness of 2-{5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE lies in its specific structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C21H15ClN4O2 |
---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
2-[5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C21H15ClN4O2/c1-13-10-14(22)6-8-18(13)27-11-15-7-9-19(28-15)20-24-21-16-4-2-3-5-17(16)23-12-26(21)25-20/h2-10,12H,11H2,1H3 |
InChI Key |
PBWKBFNUOSWVIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=CC=C(O2)C3=NN4C=NC5=CC=CC=C5C4=N3 |
Origin of Product |
United States |
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